N-(2,6-dimethylphenyl)-5-(2-hydroxyphenyl)-1H-pyrazole-3-carboxamide
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Overview
Description
N-(2,6-dimethylphenyl)-5-(2-hydroxyphenyl)-1H-pyrazole-3-carboxamide is an organic compound with a complex structure that includes both aromatic and heterocyclic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethylphenyl)-5-(2-hydroxyphenyl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 2,6-dimethylaniline with 2-hydroxybenzaldehyde to form an intermediate Schiff base, which is then cyclized with hydrazine hydrate to form the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dimethylphenyl)-5-(2-hydroxyphenyl)-1H-pyrazole-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of a nitro group would yield an amine .
Scientific Research Applications
N-(2,6-dimethylphenyl)-5-(2-hydroxyphenyl)-1H-pyrazole-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,6-dimethylphenyl)-5-(2-hydroxyphenyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of inflammatory mediators or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2,6-dimethylphenyl)-5-(2-hydroxyphenyl)-1H-pyrazole-3-carboxamide
- 2-(2-Hydroxyphenyl)-N-(2,6-dimethylphenyl)acetamide
- N-氯乙酰-2,6-二乙基苯胺
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C18H17N3O2 |
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Molecular Weight |
307.3 g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)-3-(2-hydroxyphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C18H17N3O2/c1-11-6-5-7-12(2)17(11)19-18(23)15-10-14(20-21-15)13-8-3-4-9-16(13)22/h3-10,22H,1-2H3,(H,19,23)(H,20,21) |
InChI Key |
ROOMFRFYZKLDIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=CC(=NN2)C3=CC=CC=C3O |
Origin of Product |
United States |
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